methyl 5-amino-6-methoxypyrazine-2-carboxylate
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Overview
Description
Methyl 5-amino-6-methoxypyrazine-2-carboxylate is a heterocyclic organic compound with the molecular formula C7H9N3O3 This compound is characterized by a pyrazine ring substituted with amino, methoxy, and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-6-methoxypyrazine-2-carboxylate typically involves the reaction of appropriate pyrazine derivatives with methoxy and amino substituents. One common method involves the condensation of 2,3-diaminopyrazine with methoxyacetic acid under acidic conditions, followed by esterification with methanol to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-6-methoxypyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Nitro derivatives of the pyrazine ring.
Reduction: Alcohol derivatives of the carboxylate group.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-amino-6-methoxypyrazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-amino-6-methoxypyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its amino and methoxy groups can form hydrogen bonds with biological macromolecules, influencing their activity. The carboxylate group can participate in ionic interactions, further modulating the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-amino-2-methoxypyrazine-3-carboxylate
- Methyl 5-amino-6-ethoxypyrazine-2-carboxylate
- Methyl 5-amino-6-methoxypyrazine-3-carboxylate
Uniqueness
Methyl 5-amino-6-methoxypyrazine-2-carboxylate is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
CAS No. |
1447364-37-5 |
---|---|
Molecular Formula |
C7H9N3O3 |
Molecular Weight |
183.2 |
Purity |
95 |
Origin of Product |
United States |
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